B1164654 Angiotensin II Inhibitor Cocktail

Angiotensin II Inhibitor Cocktail

カタログ番号: B1164654
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The angiotensin II (AII) inhibition cocktail has been developed by Bertin Pharma in order to fix physiological concentration of AII in biological samples, namely blood. Indeed, it has been observed that sample preparation is highly recommended when dosing AII for preventing the formation or degration of AII in vitro. [Bertin Catalog No. D05006]

科学的研究の応用

1. Renal Disease Progression and Treatment

Angiotensin II inhibitors have shown significant results in slowing the progression of renal diseases, including diabetic nephropathy. Their nonhemodynamic pathophysiological actions on the kidney, like proinflammatory and profibrogenic effects, make them crucial in managing chronic renal diseases (Wolf & Ritz, 2005).

2. Cardiovascular Disease Management

In the realm of cardiovascular diseases, angiotensin II inhibitors play a significant role. They are used in the treatment of hypertension, ischemic heart disease, and heart failure. Their ability to inhibit detrimental effects of angiotensin II contributes to beneficial hemodynamic results, as corroborated by randomized outcome trials (Gavras & Brunner, 2001).

3. Cancer Research and Treatment

Recent studies have indicated a potential role for angiotensin II inhibitors in cancer therapy. They may exert an inhibitory effect on malignancy through anti-angiogenic pathways, as observed in studies involving colorectal cancer liver metastases (Neo et al., 2007).

4. Impact on Diabetes

Angiotensin II has been shown to increase hepatic glucose production and decrease insulin sensitivity. Inhibitors of angiotensin II can prevent the onset of type 2 diabetes, as evidenced by clinical trials (Gillespie et al., 2005).

5. Role in Stroke Prevention

Angiotensin II inhibitors may play a role in cerebroprotection. They have been observed to be more beneficial for stroke reduction than other drug classes, possibly by activating AT2 receptors and preventing Charcot-Bouchard aneurysms from rupturing (Fournier et al., 2004).

6. Novel Mechanisms of Action

Recent research has revealed novel modes of action for angiotensin I converting enzyme inhibitors. These inhibitors can directly activate human bradykinin B1 receptors, contributing to therapeutic effects by releasing nitric oxide in the heart and possibly contributing to side effects (Ignjatovic et al., 2002).

特性

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。